molecular formula C8H5ClN2 B076041 8-Chloro-1,7-naphthyridine CAS No. 13058-77-0

8-Chloro-1,7-naphthyridine

Cat. No.: B076041
CAS No.: 13058-77-0
M. Wt: 164.59 g/mol
InChI Key: FMSVBSQYYFTDSR-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • 5-Chloro- and 5-bromo-1,7-naphthyridine, related to 8-Chloro-1,7-naphthyridine, have been synthesized using 8-amino-1,7-naphthyridine, demonstrating different reaction pathways and yields based on the halogen (chloro vs. bromo) involved (Woźniak & Plas, 1978).
    • The reaction of 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide shows various product formations, indicating complex chemical behavior of these compounds (Plas, Woźniak & Veldhuizen, 2010).
  • Biological Activities :

  • Applications in Material Science :

    • 1,5-Naphthyridine, a close relative of this compound, has been used as a linker in the construction of bridging ligands for Ru(II) complexes, indicating its potential application in materials science (Singh & Thummel, 2009).
  • Antibacterial and Antimalarial Applications :

    • Naphthyridines, including chlorinated derivatives, have shown potential as antibacterial and antimalarial agents, underscoring their importance in medicinal chemistry (Barlin & Tan, 1985).
  • Synthetic Applications :

    • The catalytic amidation between chloro-naphthyridines and primary amides, including the formation of 2,7-diamido-1,8-naphthyridines, highlights the compound's utility in synthetic organic chemistry (Ligthart, Ohkawa, Sijbesma & Meijer, 2006).
  • Sensor and Detection Applications :

    • 1,8-Naphthyridine-based sensors have been developed for the detection of picric acid in aqueous media, showcasing the compound's application in environmental monitoring and safety (Chahal & Sankar, 2015).

Safety and Hazards

When handling 8-Chloro-1,7-naphthyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Naphthyridines, including 8-Chloro-1,7-naphthyridine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

Properties

IUPAC Name

8-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVBSQYYFTDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492245
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-77-0
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-[1,7]naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 8-chloro-1,7-naphthyridine interesting for studying nucleophilic substitution reactions?

A: this compound is a bicyclic heteroaromatic compound that exhibits interesting reactivity with nucleophiles. Research has shown that it undergoes tele-substitution reactions [, ]. This means that the incoming nucleophile can substitute the chlorine atom at the 8-position, despite it not being directly attached to an electron-deficient ring. This unusual reactivity makes it a valuable subject for studying the mechanisms of nucleophilic aromatic substitution, particularly in heterocyclic systems.

Q2: What methods have been used to study the reactions of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in investigating the reactions of this compound []. Researchers have utilized NMR to characterize the sigma-adducts formed during the reaction with nucleophiles, providing insights into the reaction mechanism and intermediates. This information is crucial for understanding the unique reactivity of this compound.

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